molecular formula C22H25N3O4S B2401057 4-(2-(azepan-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941929-62-0

4-(2-(azepan-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2401057
CAS RN: 941929-62-0
M. Wt: 427.52
InChI Key: BLYPEVWOHBJJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(azepan-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(azepan-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(azepan-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed efficient synthetic routes for similar heterocyclic compounds, highlighting methods such as ring contraction and novel cyclization techniques. For instance, Fülöpová et al. (2015) demonstrated a method for synthesizing 4H-benzo[b][1,4]thiazine 1,1-dioxides via ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions, emphasizing carbon-sulfur bond formation. These compounds are derived from commercially available building blocks, suggesting a versatile approach to obtaining pharmacologically relevant derivatives Fülöpová et al., 2015.

Biological and Medicinal Applications

The synthesis of novel biologically active compounds within this chemical family underscores their potential in drug development. Zia-ur-Rehman et al. (2009) synthesized a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, starting from sodium saccharin. These compounds were evaluated for their antibacterial and antioxidant activities, suggesting their utility in medicinal chemistry Zia-ur-Rehman et al., 2009.

Catalytic Applications

Another significant application is in catalysis, where N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient catalyst for synthesizing a variety of heterocyclic compounds. Khazaei et al. (2015) demonstrated its application in a one-pot multi-component synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, highlighting the method's advantages such as high yields and green chemistry compliance Khazaei et al., 2015.

properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-17-10-4-5-11-18(17)25-22(27)24(16-21(26)23-14-8-2-3-9-15-23)19-12-6-7-13-20(19)30(25,28)29/h4-7,10-13H,2-3,8-9,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYPEVWOHBJJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(azepan-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.